Phosphorodiisocyanatidous fluoride

Description

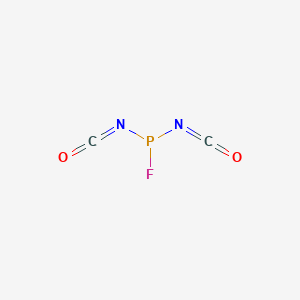

Phosphorodiisocyanatidous fluoride (CAS #459-77-8) is a phosphorus-containing compound characterized by its unique molecular structure, which includes two isocyanato groups (–NCO) and one fluoride (–F) bonded to a central phosphorus atom.

The compound is classified under multiple Chemical Indexes (7CI, 8CI, 9CI), reflecting its recognition in chemical nomenclature but underscoring the scarcity of detailed studies .

Properties

CAS No. |

459-77-8 |

|---|---|

Molecular Formula |

C2FN2O2P |

Molecular Weight |

134.01 g/mol |

IUPAC Name |

fluoro(diisocyanato)phosphane |

InChI |

InChI=1S/C2FN2O2P/c3-8(4-1-6)5-2-7 |

InChI Key |

KQPDZRGXANZCNJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=NP(N=C=O)F)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiisocyanatidous fluoride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with silver fluoride in the presence of isocyanate precursors. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiisocyanatidous fluoride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphorus oxides.

Reduction: Reduction reactions can yield phosphorus-containing compounds with lower oxidation states.

Substitution: The fluoride atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed

Oxidation: Phosphorus pentoxide and other oxides.

Reduction: Phosphorus trihydride and related compounds.

Substitution: Various halogenated phosphorus compounds.

Scientific Research Applications

Phosphorodiisocyanatidous fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which phosphorodiisocyanatidous fluoride exerts its effects involves its ability to interact with various molecular targets. The isocyanate groups can react with nucleophiles, such as amines and alcohols, forming stable covalent bonds. This reactivity is exploited in both chemical synthesis and biological studies to modify target molecules and investigate their functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings:

Reactivity Trends: Compounds with multiple isocyanato groups (e.g., this compound) exhibit heightened reactivity in nucleophilic environments compared to mono-isocyanato analogues. This is attributed to the electron-withdrawing nature of –NCO groups, which polarize the phosphorus center . Fluoride substituents generally enhance thermal stability but may reduce solubility in polar solvents compared to chloride analogues .

Toxicity and Safety: While direct toxicity data for this compound are lacking, structurally related organophosphorus compounds (e.g., diisopropylfluorophosphate) are classified as moderately chronic or highly acute toxins . This suggests that rigorous safety protocols, including controlled handling and ventilation, are advisable when working with this compound .

Synthetic Utility :

- This compound’s dual isocyanato groups make it a candidate for synthesizing phosphorus-based polymers or crosslinking agents. However, its practical use remains underexplored compared to well-documented analogues like phosphorus trichloride .

Limitations and Future Research Directions

Data Gaps :

- Critical physicochemical properties (e.g., vapor pressure, decomposition temperature) and spectroscopic data (IR, NMR) for this compound are absent in the literature.

- Comparative studies on hydrolysis rates, stability under storage conditions, and reaction kinetics with nucleophiles are needed to clarify its functional advantages over analogues.

Regulatory and Industrial Potential: The compound’s regulatory status remains undefined in major chemical inventories (e.g., TSCA, REACH), limiting its commercial adoption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.